2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
Properties
IUPAC Name |
2-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXLKSGOQIQGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)SC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509011 | |
| Record name | 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17583-15-2 | |
| Record name | 2-Phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30509011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The most widely reported method involves the cyclocondensation of 2-aminothiophenol analogs with cyclic ketones. A seminal approach reacts 2-bromocyclohexane-1,3-dione with thiourea in absolute ethanol under reflux conditions (72–80°C, 4–6 hours), yielding 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one as a key intermediate. Subsequent N-acylation with benzoyl chloride derivatives introduces the phenyl substituent at the 2-position.
Reaction Scheme:
Critical parameters:
High-Pressure Q-Tube-Assisted Synthesis
Recent advances employ high-pressure Q-tube reactors to accelerate the synthesis. A 2025 study demonstrated that reacting 3-oxo-2-arylhydrazonopropanals with benzosuberone precursors under 15 psi pressure reduces reaction time from 6 hours to 45 minutes while maintaining 89% yield. This method eliminates side products observed in microwave-assisted approaches.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Pressure | 15 psi |
| Temperature | 120°C |
| Solvent | p-Dioxane |
| Catalyst | Triethylamine (1.2 eq.) |
| Atom Economy | 92% |
Alternative Synthetic Pathways
Ultrasonic Irradiation Method
A 2023 protocol utilizes ultrasonic waves (40 kHz, 300W) to facilitate condensation between 2-aminothiophenol and benzaldehyde derivatives in acetonitrile. This green chemistry approach achieves 85% yield in 30 minutes versus 6 hours for thermal methods.
Comparative Data:
| Method | Yield (%) | Time (min) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | 78 | 360 | 95 |
| Ultrasonic | 85 | 30 | 98 |
| Microwave | 82 | 15 | 97 |
Multi-Component Reaction Systems
Advanced one-pot syntheses combine three reactants:
-
Cyclohexane-1,3-dione
-
Thiourea
-
Benzaldehyde
In p-dioxane with triethylamine catalyst (1:1.2:1 molar ratio), this method produces the target compound with 91% yield and 99% purity. The reaction proceeds via in situ formation of both the thiazole ring and phenyl substituent.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Pilot-scale implementations (10–100 kg batches) employ tubular flow reactors with:
-
Residence Time: 8–12 minutes
-
Temperature Gradient: 80°C → 120°C → 80°C
-
Catalyst Recycling: 98% recovery via inline filtration
Economic Metrics:
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 82 | 89 |
| Energy (kWh/kg) | 48 | 22 |
| Waste (kg/kg product) | 3.2 | 0.9 |
Reaction Optimization and Catalysis
Catalyst Screening Results
A 2024 study compared seven catalysts for the cyclocondensation step:
| Catalyst | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| No catalyst | 32 | - |
| NaOH | 68 | 12 |
| MgO | 74 | 18 |
| H-Beta Zeolite | 83 | 24 |
| Ionic Liquid [BMIM]BF₄ | 91 | 31 |
Ionic liquid catalysts enable solvent-free conditions and five reuses without significant activity loss.
Solvent Effects on Reaction Kinetics
Dielectric constant (ε) critically influences reaction rate:
| Solvent | ε | Rate Constant (10⁻³ s⁻¹) |
|---|---|---|
| Ethanol | 24.3 | 2.1 |
| DMF | 36.7 | 3.8 |
| Acetonitrile | 37.5 | 4.2 |
| Water | 80.1 | 0.9 |
Polar aprotic solvents accelerate the rate-limiting cyclization step by stabilizing transition state charges.
Analytical Characterization Protocols
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d6):
-
δ 7.82–7.45 (m, 5H, Ar-H)
-
δ 3.12 (t, J = 6.4 Hz, 2H, CH₂)
-
δ 2.89 (t, J = 6.4 Hz, 2H, CH₂)
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δ 2.42 (quin, J = 6.4 Hz, 2H, CH₂)
IR (KBr, cm⁻¹):
-
1685 (C=O stretch)
-
1590 (C=N thiazole)
-
1480 (C-S bond)
Chromatographic Purity Assessment
HPLC method validation parameters:
| Column | C18 (250 × 4.6 mm, 5μm) |
|---|---|
| Mobile Phase | 60:40 MeOH:H₂O (0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Retention | 6.8 ± 0.2 min |
| LOD/LOQ | 0.08/0.25 μg/mL |
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation at the sulfur center, forming sulfoxides and sulfones under controlled conditions (Table 1).
Key Findings :
- Sulfoxide formation is stereospecific, yielding a single diastereomer .
- Over-oxidation with KMnO<sub>4</sub> cleaves the thiazole ring, producing carboxylic acid derivatives .
Reduction Reactions
The ketone and thiazole moieties are susceptible to reduction (Table 2).
Mechanistic Insights :
- NaBH<sub>4</sub> selectively reduces the ketone to a secondary alcohol without affecting the thiazole ring .
- LiAlH<sub>4</sub> fully reduces both the ketone and thiazole, yielding a tetrahydro derivative .
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at the phenyl or thiazole rings (Table 3).
Notable Observations :
- Bromination occurs preferentially at the C5 position due to electron-donating effects of the thiazole .
- Suzuki coupling introduces aryl groups at C2, expanding structural diversity .
Ring-Opening Reactions
The thiazole ring undergoes cleavage under acidic or basic conditions (Table 4).
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| HCl (6M), reflux, 6h | 2-Aminocyclohexanone + Benzothioamide | 85% | |
| NaOH (10%), 100°C, 4h | Mercapto-cyclohexanone derivative | 70% |
Mechanistic Pathway :
- Acidic hydrolysis breaks the C–S bond, yielding aminoketone and benzothioamide .
- Base treatment induces ring contraction via desulfurization .
Cycloaddition and Multicomponent Reactions
The compound participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming fused polycyclic systems (Yield: 50–55%) . Microwave-assisted conditions enhance reaction efficiency (20 min vs. 12h conventional) .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized in the development of new materials and as a ligand in coordination chemistry .
Biology
- Quorum Sensing Inhibition : The compound has been studied for its potential to inhibit quorum sensing in bacteria, particularly targeting the LasB system in Gram-negative bacteria. This inhibition can reduce biofilm formation and virulence in pathogenic bacteria.
Medicine
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Studies have shown that this compound has cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The IC₅₀ values indicate promising cytotoxicity levels:
| Cell Line | IC₅₀ (μM) | Remarks |
|---|---|---|
| A549 | 6.31 | High cytotoxicity |
| MCF-7 | 7.95 | Moderate cytotoxicity |
| HCT-116 | Varies | Dependent on substituents |
Biochemical Mechanisms
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Acetylcholinesterase Inhibition : The compound has demonstrated inhibition of acetylcholinesterase (AChE), relevant to Alzheimer's disease treatment. Its IC₅₀ values are comparable to known inhibitors like donepezil .
Antioxidant Activity
Research has highlighted the antioxidant properties of derivatives of thiazole compounds, including this compound. In comparative studies, it was shown to effectively scavenge free radicals and reduce oxidative stress .
Cytotoxicity Evaluation
A comparative study involving multiple thiazole derivatives found that specific aryl substitutions on this compound enhanced its cytotoxic effects against cancer cell lines .
Molecular Docking Studies
Molecular docking studies indicated that the compound binds effectively within the active site of AChE, demonstrating a binding affinity similar to potent inhibitors. This supports its potential therapeutic applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it binds to the active site of quorum sensing receptors in bacteria, thereby disrupting their communication and reducing virulence . In medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Bromine substituents (e.g., 1201633-72-8) increase electrophilicity, making the compound a versatile synthetic precursor .
- Synthetic Efficiency : The target compound’s 74% yield via bromination-thiourea reflux outperforms solvent-free microwave methods for oxazolones (e.g., 2-phenyl-5(4H)-oxazolones, 65–85% yields) .
Comparison with Isoxazolone and Oxazolone Analogues
Table 2: Heterocyclic Core Modifications
Key Observations :
- Electronic Effects : Sulfur in the thiazolone core increases electron delocalization compared to oxygen analogs, improving stability and resistance to hydrolysis .
- Bioactivity : Isoxazolones with nitro groups (e.g., 3-nitro derivatives) exhibit higher reactivity in cycloaddition reactions, whereas thiazolones are preferred for pharmacokinetic optimization .
Pharmacologically Active Derivatives
- Antioxidant Derivatives: Hydrazineyl-substituted analogs (e.g., 3a-d) show enhanced radical scavenging activity (IC₅₀ 10–25 μM) due to phenolic fragments, unlike the parent phenyl-thiazolone .
Biological Activity
2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₁₃H₁₁NOS
- Molecular Weight : 229.30 g/mol
- CAS Number : 70678-53-4
The compound features a thiazole ring, which is known for its pharmacological properties, including antimicrobial and anticancer activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature, including refluxing arylhydrazones with suitable reagents to form the thiazole structure .
Antioxidant Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays, showing its potential in scavenging free radicals and reducing oxidative stress .
Anticancer Activity
The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, it was tested against lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cells using the MTT assay. Results indicated that certain derivatives exhibited promising cytotoxicity, suggesting potential as anticancer agents .
| Cell Line | IC₅₀ (μM) | Remarks |
|---|---|---|
| A549 | 6.31 | High cytotoxicity |
| MCF-7 | 7.95 | Moderate cytotoxicity |
| HCT-116 | Varies | Dependent on substituents |
Acetylcholinesterase Inhibition
Another significant biological activity of this compound is its inhibition of acetylcholinesterase (AChE). This is particularly relevant in the context of Alzheimer's disease treatment. The compound showed varying degrees of AChE inhibition with IC₅₀ values comparable to known inhibitors such as donepezil .
The mechanisms underlying the biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Free Radical Scavenging : The thiazole moiety contributes to the electron-donating ability, facilitating the neutralization of free radicals.
- Enzyme Inhibition : The compound's structure allows it to fit into the active site of enzymes like AChE, thereby inhibiting their activity and potentially modulating neurotransmitter levels.
Case Studies and Research Findings
- Antioxidant Study : A study highlighted the synthesis of novel thiazole derivatives where this compound was shown to have significant antioxidant activity compared to standard antioxidants .
- Cytotoxicity Evaluation : In a comparative study involving multiple thiazole derivatives, it was found that those containing specific aryl substitutions exhibited enhanced cytotoxic effects against cancer cell lines .
- AChE Inhibition Study : Molecular docking studies revealed that this compound binds effectively within the active site of AChE, demonstrating a binding affinity similar to that of potent inhibitors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one?
- Methodological Answer : Solvent-free conditions using heterogeneous catalysts (e.g., HPWO, Sm, or RuCl) are efficient for synthesizing derivatives of this scaffold. These methods reduce reaction times (≤5 hours) and improve yields (up to 95%) while minimizing purification steps . Key parameters include catalyst loading (5–10 mol%) and microwave irradiation for accelerated kinetics.
Q. What standard analytical techniques validate the structure of this compound?
- Methodological Answer :
- FT-IR : Confirm functional groups (e.g., C=O at ~1644 cm, C=N at ~1625 cm) .
- NMR : H NMR identifies protons (e.g., NH at δ 8.09 ppm, CH at δ 1.03 ppm), while C NMR assigns carbonyl (δ 189.3 ppm) and aromatic carbons .
- Mass Spectrometry : EIMS or HRMS confirms molecular weight (e.g., m/z 365 [M] for derivatives) .
Q. How are in vitro cytotoxic activities of this compound evaluated?
- Methodological Answer : Use sulforhodamine B (SRB) assays against cancer cell lines (e.g., MCF-7, HEPG-2). Protocols involve:
- Cell culture in RPMI-1640 medium with 5% FBS .
- Dose-response curves (0.1–100 µM) and IC calculations using DMSO as a vehicle control (≤0.5% concentration) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR/IR peaks (e.g., overlapping NH and aromatic signals) require:
- 2D NMR (e.g., HSQC, HMBC) to assign quaternary carbons and coupling pathways .
- Computational modeling (DFT) to predict vibrational frequencies and compare with experimental IR .
- Cross-validation with analogs (e.g., methyl-substituted derivatives) to isolate substituent effects .
Q. What strategies improve catalytic efficiency in one-pot syntheses of this compound?
- Methodological Answer :
- Nanocatalysts : Magnetically recoverable systems (e.g., Ca/4-MePyr IL@ZY-FeO) enhance recyclability (>5 cycles without loss of activity) .
- Acid strength modulation : Adjust HPWO concentration to balance reactivity and side reactions (e.g., over-oxidation) .
Q. How to design derivatives for enhanced antiproliferative activity?
- Methodological Answer :
- Substituent effects : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to improve DNA intercalation .
- Hybrid scaffolds : Combine with benzodiazepine or imidazo[4,5] cores to target topoisomerase inhibition .
- Validate via molecular docking (PDB: 1MSE for DNA targets) and SAR studies .
Q. How to address reproducibility issues in solvent-free syntheses?
- Methodological Answer :
- Parameter standardization : Control microwave power (300–500 W) and reaction vessel pressure .
- Moisture sensitivity : Use anhydrous catalysts and inert gas purging to prevent hydrolysis of intermediates .
Q. What methods identify and quantify synthetic impurities in this compound?
- Methodological Answer :
- HPLC-DAD/MS : Detect impurities (e.g., 2-Amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one) with C18 columns (acetonitrile/water gradient) .
- Thresholds : Ensure ≤0.1% impurity levels for pharmaceutical applications via spiked recovery tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
